10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one
Description
Chemical Identity:
10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one (CAS: 59743-84-9) is a polycyclic aromatic heterocyclic compound with the molecular formula C₁₄H₁₀O₂S and molecular weight 242.30 g/mol . Its structure comprises a benzo-fused cycloheptathiophene core substituted with a methoxy group at position 10 and a ketone at position 4 .
Properties
IUPAC Name |
8-methoxy-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,8,10,12-hexaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2S/c1-16-12-8-9-4-2-3-5-10(9)13(15)11-6-7-17-14(11)12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGIVIUNURDDJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C(=O)C3=C1SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385030 | |
| Record name | 10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59743-84-9 | |
| Record name | 10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59743-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-Benzo[4,5]cyclohepta[1,2-b]thiophen-4-one, 10-methoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.095 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Methoxylation Step
- Starting Material: 9,10-Dibromo-9,10-dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one (20 g).
- Solvent: Methanol (400 cm³).
- Conditions: The suspension is refluxed for 5 hours.
- Outcome: Formation of 9-bromo-9,10-dihydro-10-methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one.
- Physical Data: Melting point 103–106 °C.
This step involves nucleophilic substitution where methanol replaces one bromine atom with a methoxy group at the 10-position of the molecule.
Dehalogenation and Cyclization Step
- Starting Material: 9-bromo-9,10-dihydro-10-methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one (17.5 g).
- Reagents: Potassium hydroxide (9 g).
- Solvent: Methanol (400 cm³).
- Conditions: The solution is refluxed for 6 hours.
- Workup: After reflux, the solution is cooled to 0–5 °C, precipitating the product.
- Purification: The precipitate is filtered and recrystallized from methanol.
- Product: Pure 10-methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one.
- Physical Data: Melting point 164–166 °C.
- Analytical Confirmation: Microanalysis consistent with C14H10O2S; structure confirmed by NMR and MS spectra.
This step removes the remaining bromine atom and promotes ring closure to form the fully conjugated heterocyclic system with the methoxy substituent.
Reaction Conditions Summary Table
Analytical and Structural Confirmation
- Elemental Microanalysis: Matches molecular formula C14H10O2S.
- NMR Spectroscopy: Confirms the presence of the methoxy group and the fused ring system.
- Mass Spectrometry: Supports molecular weight and fragmentation pattern consistent with the target compound.
These analyses confirm the successful synthesis and purity of the compound.
Additional Notes on Preparation
- The methoxy substitution is critical for modulating the compound’s chemical reactivity and solubility.
- Refluxing times and temperatures are optimized to maximize yield and purity.
- The use of potassium hydroxide in methanol facilitates both dehalogenation and cyclization in a single step.
- Recrystallization from methanol is effective for purification, yielding crystals with a sharp melting point indicative of high purity.
Chemical Reactions Analysis
Types of Reactions
10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy or thiophene ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and thioether derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Synthetic Routes
The synthesis of 10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one typically involves several organic reactions including bromination and methoxylation. A common synthetic route includes the reaction of 9-bromo-9,10-dihydro-10-methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one with potassium hydroxide in methanol under reflux conditions for several hours. This method yields a crystalline product that can be purified through recrystallization from methanol .
Chemistry
In the field of chemistry, this compound serves as a reference standard and an intermediate in organic synthesis. Its unique structure allows it to undergo various chemical reactions including:
- Oxidation: Can be oxidized to form sulfoxides or sulfones.
- Reduction: Reduction reactions can yield thiol or thioether derivatives.
- Substitution: Electrophilic and nucleophilic substitution can occur at the methoxy or thiophene ring positions .
Biology
Recent research highlights the biological activities of this compound:
- Antimicrobial Properties: Studies indicate that derivatives exhibit effectiveness against strains such as Staphylococcus aureus and Mycobacterium tuberculosis, suggesting potential applications in treating resistant infections .
- Anti-inflammatory Effects: The compound has been found to modulate inflammatory pathways by interacting with specific enzymes and receptors. The presence of the methoxy group is believed to enhance its biological activity by improving binding affinity to target sites .
Medical Applications
The medicinal implications of this compound are notable:
- Therapeutic Potential: Investigated for its role in developing new drugs targeting various diseases due to its promising biological activities. Its unique structural features may facilitate interactions with molecular targets involved in disease pathways .
Industrial Applications
In industry, this compound is utilized in:
Mechanism of Action
The mechanism of action of 10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its unique structural features. The methoxy and thiophene groups may play a role in binding to specific sites, leading to modulation of biological pathways .
Comparison with Similar Compounds
Physical Properties :
- Appearance : Light yellow crystalline powder .
- Melting Point : 164–166°C (synthesized via dehydrohalogenation reactions) .
- Boiling Point : 436.4°C at 760 mmHg .
- Density : 1.32 g/cm³ .
Synthesis: The compound is synthesized via a multi-step process involving bromination and dehydrohalogenation of precursors like 9-bromo-9,10-dihydro-10-methoxy derivatives. For example, potassium hydroxide-mediated elimination of HBr from 9-bromo-10-methoxy intermediates in methanol yields the final product .
Applications :
Primarily used as a pharmaceutical intermediate for antihistamines and antiasthmatics, such as ketotifen and its derivatives .
Comparison with Similar Compounds
Below is a detailed comparison of 10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one with structurally related compounds, focusing on molecular features, physicochemical properties, and applications.
Structural Analogues and Derivatives
Table 1: Key Structural Analogues
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | 59743-84-9 | C₁₄H₁₀O₂S | 242.30 | 10-OCH₃, 4-ketone |
| 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one | 1622-55-5 | C₁₃H₁₀OS | 214.28 | 9,10-dihydro, 4-ketone |
| 6-Chloro-10-methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one | N/A | C₁₄H₉ClO₂S | 276.74 | 6-Cl, 10-OCH₃, 4-ketone |
| 7-Chloro-10-methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one | N/A | C₁₄H₉ClO₂S | 276.74 | 7-Cl, 10-OCH₃, 4-ketone |
| Ketotifen (4-(1-Methyl-4-piperidylidene)-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-10(9H)-one) | 34580-14-8 | C₁₉H₁₉NOS | 309.43 | 4-piperidylidene, 10-ketone |
Physicochemical and Functional Comparisons
Table 2: Physical and Chemical Properties
Key Findings:
Electronic Effects :
- The methoxy group at position 10 in the parent compound donates electron density via resonance, stabilizing the aromatic system and influencing reactivity .
- Chloro derivatives (6- or 7-position) exhibit increased electrophilicity, enhancing their suitability for nucleophilic substitution reactions .
Pharmacological Relevance :
- The 9,10-dihydro analogue (CAS: 1622-55-5) is a precursor to ketotifen but lacks the piperidylidene moiety critical for antihistaminic activity .
- Ketotifen incorporates a 4-piperidylidene group, enabling H₁-receptor antagonism and mast cell stabilization .
Synthetic Utility :
Biological Activity
10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one (CAS No. 59743-84-9) is an organosulfur heterocyclic compound with the molecular formula and a molecular weight of 242.29 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anti-inflammatory properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 242.29 g/mol |
| CAS Number | 59743-84-9 |
| Appearance | Off-white to slight yellow |
Synthesis
The synthesis of this compound typically involves several organic reactions such as bromination, methoxylation, and cyclization. One common synthetic route includes the reaction of 9-bromo-9,10-dihydro-10-methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one with potassium hydroxide in methanol under reflux conditions for several hours.
Antimicrobial Properties
Recent studies have indicated that derivatives of compounds similar to this compound exhibit promising antimicrobial activity. For instance, analogues have shown effectiveness against strains like Staphylococcus aureus and Mycobacterium tuberculosis, suggesting potential applications in treating infections caused by resistant bacteria .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may modulate inflammatory pathways through interactions with specific enzymes and receptors in the body. The presence of the methoxy group is thought to enhance its biological activity by improving binding affinity to target sites .
The exact mechanism of action remains partially understood; however, it is believed that the compound interacts with various molecular targets due to its unique structural features. The methoxy and thiophene groups may facilitate binding to specific sites on enzymes or receptors involved in inflammatory responses or microbial resistance mechanisms .
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of several derivatives related to this compound against S. aureus and Mycobacterium tuberculosis. The results indicated significant inhibition of bacterial growth at low concentrations, highlighting the compound's potential as a lead structure for developing new antibiotics.
Anti-inflammatory Research
Another study focused on the anti-inflammatory effects of this compound in vitro. It was found that treatment with this compound led to a notable reduction in pro-inflammatory cytokines in cultured macrophages exposed to lipopolysaccharides (LPS), suggesting its utility in managing inflammatory diseases .
Q & A
Q. What are the key synthetic pathways for synthesizing 10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one?
The compound is synthesized via bromination and dehydrobromination steps. Starting from a dibromide precursor (compound II), refluxing in methanol with potassium hydroxide yields the target compound. This method achieves a 68.6% yield after purification . Alternative routes involve Grignard reactions using 4-chloro-1-methylpiperidine and magnesium in tetrahydrofuran, followed by condensation with the parent ketone .
Q. How is the compound characterized structurally and functionally?
Characterization involves nuclear magnetic resonance (NMR) for confirming the methoxy group and aromatic protons, mass spectrometry (MS) for molecular weight verification (242.30 g/mol), and X-ray crystallography for resolving fused-ring geometry. Purity is assessed via high-performance liquid chromatography (HPLC), with reference standards (e.g., CAS 59743-84-9) used for calibration .
Q. What is the role of this compound in drug synthesis?
It serves as a critical intermediate in synthesizing Ketotifen, a mast cell stabilizer used in anti-asthmatic therapies. The compound undergoes dehydration and demethylation with HCl to form the active pharmaceutical ingredient (API) .
Advanced Research Questions
Q. How can reaction yields be optimized during large-scale synthesis?
Yield optimization involves solvent selection (e.g., tetrahydrofuran for Grignard reactions) and controlled temperature regimes. For example, maintaining 20°C during magnesium-activated reactions minimizes side products . Recycling mother liquor via hydrogenation (using Pd/C catalysts) or reductants like zinc powder improves overall efficiency, recovering >95% of the compound .
Q. What analytical strategies resolve co-eluting impurities in HPLC profiling?
Impurity profiling employs orthogonal methods:
- Imp. B (EP) : Identified as (4RS)-10-Methoxy-4-(1-methyl-piperidin-4-yl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-ol (CAS 59743-88-3), resolved using ion-pair chromatography with acidic mobile phases.
- Imp. D (EP) : Detected as Ketotifen N-Oxide (CAS 88456-70-6), requiring mass spectrometry for differentiation due to similar retention times .
Q. How do structural modifications influence bioactivity in derivatives?
Substitutions at the 4-position (e.g., piperidylidene or alkylaminoazetidine groups) enhance binding to histamine receptors. For instance, 1-(9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-yl)-3-alkylaminoazetidines show antidepressant potential by modulating serotonin reuptake . Structure-activity relationship (SAR) studies prioritize lipophilicity and steric bulk for target engagement .
Q. What mechanistic insights explain regioselectivity in metallation reactions?
Metallation of this compound occurs exclusively at the 2-position due to electron-withdrawing effects of the methoxy group, directing metal coordination. This selectivity is critical for synthesizing antiasthmatic analogs like Zaditene .
Methodological Challenges and Solutions
Q. How are thermal degradation products identified during stability studies?
Accelerated stability testing (40°C/75% RH) reveals degradation products such as 4-(1-methylpiperidin-4-ylidene)-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-9,10-dione (CAS 43076-16-0). These are characterized using LC-MS/MS and compared against pharmacopeial standards .
Q. What computational tools predict solubility and bioavailability?
Density functional theory (DFT) calculates logP values (~2.8), indicating moderate lipophilicity. Molecular dynamics simulations model membrane permeability, guiding salt selection (e.g., fumarate salts) to enhance aqueous solubility .
Q. How are catalytic side reactions mitigated in Grignard syntheses?
Side reactions (e.g., over-alkylation) are minimized by:
- Stoichiometric control : Limiting magnesium shavings to 3.07 g per 15.3 g of ketone.
- Temperature modulation : Cooling during ketone addition to maintain 20°C .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
